molecular formula C9H13N B1219004 1-Phenylpropan-1-amine CAS No. 2941-20-0

1-Phenylpropan-1-amine

Cat. No.: B1219004
CAS No.: 2941-20-0
M. Wt: 135.21 g/mol
InChI Key: AQFLVLHRZFLDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenylpropan-1-amine, also known as α-ethylbenzylamine, is an organic compound with the molecular formula C9H13N. It is a primary amine where the amino group is attached to a phenyl group and a propyl chain.

Scientific Research Applications

1-Phenylpropan-1-amine has diverse applications in scientific research:

Mechanism of Action

Target of Action

1-Phenylpropan-1-amine, also known as Phenylpropanolamine (PPA), is a sympathomimetic agent . It primarily targets the alpha-adrenergic receptors and, to a lesser extent, the beta-adrenergic receptors . These receptors play a crucial role in the regulation of the sympathetic nervous system, which controls the body’s “fight or flight” response .

Mode of Action

PPA was initially thought to act as a direct agonist of adrenergic receptors. It has been characterized as anindirect sympathomimetic that acts by inducing norepinephrine release, thereby activating adrenergic receptors . The stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency .

Biochemical Pathways

norepinephrine pathway . Norepinephrine is a neurotransmitter involved in the regulation of attention, emotions, sleeping, dreaming, and learning .

Pharmacokinetics

It is known to undergo hepatic metabolism, specifically through the cyp2d6 enzyme . The elimination half-life of PPA is between 2.1 and 3.4 hours

Result of Action

The activation of adrenergic receptors by this compound leads to a variety of physiological effects. For instance, it can reduce tissue hyperemia, edema, and nasal congestion, and increase nasal airway patency . This makes it useful as a decongestant and appetite suppressant .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C due to its air-sensitive nature . Additionally, the compound’s activity may be affected by the individual’s metabolic rate, which can be influenced by factors such as age, health status, and genetic variations .

Biochemical Analysis

Biochemical Properties

1-Phenylpropan-1-amine is involved in several biochemical reactions, primarily acting as a substrate for enzymes such as transaminases. These enzymes catalyze the transfer of amino groups, facilitating the synthesis of enantiopure drug-like derivatives of this compound . The compound interacts with proteins and other biomolecules, often forming conjugate bases like 1-phenylpropan-1-aminium . These interactions are crucial for the compound’s role in biochemical pathways and its overall functionality in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cognitive function in multiple sclerosis patients by improving cognitive abilities . The compound’s impact on cell signaling pathways involves the modulation of neurotransmitter release, which can alter gene expression and cellular metabolism. These effects are essential for understanding the compound’s role in cellular functions and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a selective norepinephrine releasing agent and a dopamine releasing agent with lower potency . These interactions are critical for its sympathomimetic effects, which include increased heart rate and blood pressure. The compound’s molecular mechanism also involves weak or negligible affinity for α- and β-adrenergic receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. The compound’s stability is crucial for its long-term effects on cellular function, observed in both in vitro and in vivo studies . Over time, the compound may degrade, leading to changes in its efficacy and potential side effects. Understanding these temporal effects is essential for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . For instance, chronic use of methamphetamine, a derivative of this compound, has been associated with psychiatric signs, including psychotic states and anxiety disorders . These dosage-dependent effects are critical for determining the safe and effective use of the compound in animal studies and potential clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including oxidative deamination and hydroxylation. The compound is metabolized in the liver by enzymes such as flavin-containing monooxygenase 3 (FMO3), leading to the formation of metabolites like phenylacetone . These metabolic pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its effects . The subcellular localization of this compound is essential for its activity and function, influencing its role in various biochemical and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropan-1-amine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The reaction conditions typically involve high pressure and temperature to ensure complete reduction of the oxime to the amine .

Chemical Reactions Analysis

1-Phenylpropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Comparison with Similar Compounds

1-Phenylpropan-1-amine is structurally similar to several other compounds, including:

Uniqueness: this compound’s primary amine structure without additional substituents makes it a versatile intermediate in organic synthesis, allowing for various modifications and derivatizations .

Properties

IUPAC Name

1-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFLVLHRZFLDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859841
Record name 1-Phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-20-0
Record name 1-Phenylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzylamine, alpha-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanamine, .alpha.-ethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.160
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 1-(7,8-dihydro-naphthalen-1-yl)-ethanone (10) (172 mg, 1.0 mmol) and 3-(3-trifluoromethyl-phenyl)-propylamine (13) (204 mg, 1.0 mmol) in titanium (IV) isopropoxide (1 mL) was stirred at room temperature overnight. Methanol(5 mL) was added followed by addition of sodium borohydride (55 mg, 2.0 mmol). The reaction mixture was stirred at room temperature for 1 hour and evaporated to dryness. The crude product was purified by chromatography on silica gel, loaded with dichloromethane and eluted with 2% methanol in dichloromethane containing 0.5% ammonium hydroxide. The pure fractions were combined and evaporated to give a colorless oil. The product was converted to a hydrochloride salt by addition of 1 N HCl in ethyl ether. Evaporation gave compound (1) as an off-white solid (325 mg, 82.2%).
Quantity
172 mg
Type
reactant
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
82.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenylpropan-1-amine
Reactant of Route 2
1-Phenylpropan-1-amine
Reactant of Route 3
Reactant of Route 3
1-Phenylpropan-1-amine
Reactant of Route 4
Reactant of Route 4
1-Phenylpropan-1-amine
Reactant of Route 5
Reactant of Route 5
1-Phenylpropan-1-amine
Reactant of Route 6
Reactant of Route 6
1-Phenylpropan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.